Calcium metaphosphate

Descripción general

Descripción

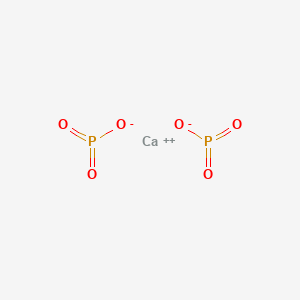

Calcium metaphosphate is a compound composed of calcium (Ca) and metaphosphate ions. It belongs to the family of metaphosphates, which are inorganic compounds containing the PO₃³⁻ anion. These metaphosphates exhibit interesting properties due to their unique structural arrangements.

Synthesis Analysis

The synthesis of calcium metaphosphate involves combining calcium salts (such as calcium chloride or calcium nitrate) with metaphosphoric acid (HPO₃). The reaction typically proceeds as follows:

[ \text{Ca}^{2+} + 2\text{HPO}_3 \rightarrow \text{Ca(PO}_3)_2 + 2\text{H}^+ ]

The resulting compound, calcium metaphosphate, forms a glassy or amorphous structure.

Molecular Structure Analysis

Calcium metaphosphate lacks a well-defined crystalline structure. Instead, it exists as a glassy material with a random arrangement of calcium and phosphate ions. The connectivity of the phosphate groups contributes to its unique properties.

Chemical Reactions Analysis

Calcium metaphosphate exhibits limited solubility in water, especially at lower temperatures. Its dissolution behavior depends on the nature of the cation (e.g., sodium metaphosphate dissolves more readily than calcium metaphosphate). In water-heating systems, calcium metaphosphate can play a crucial role in preventing corrosion and salt deposition (scaling) on metal surfaces.

Physical And Chemical Properties Analysis

- Solubility : Low solubility, especially at elevated temperatures.

- Environmental Safety : Calcium metaphosphate is environmentally safe and neutral (does not affect water pH).

- Handling : Convenient to handle, with an unlimited shelf life when stored properly.

- Spontaneous Solubility : Limited constant spontaneous solubility in water, allowing for controlled concentration maintenance without dispensing equipment.

Aplicaciones Científicas De Investigación

Biomedical Applications

Calcium metaphosphate (CMP) shows significant promise in biomedical applications. It has been used in the preparation of porous ceramics with a calcium metaphosphate fiber skeleton for biomedical use, demonstrating high strength and a large porosity of over 60% (Kasuga et al., 1995). These materials are beneficial due to their biocompatibility and ability to convert into new calcium phosphate phases, such as apatite. Another study explored high-strength β-calcium metaphosphate fibers for biomedical fields, extracted from crystallized products of calcium ultraphosphate glasses, with the potential for various medical applications (Kasuga, Ichino & Abe, 1992).

Bone Graft and Tissue Engineering

Calcium metaphosphate has been evaluated for its role in bone grafts and tissue engineering. A study examined a calcium metaphosphate bone graft containing bone morphogenetic protein-7 in rabbit maxillary defects, finding enhanced bone formation and good biocompatibility (Buranawat et al., 2014). Additionally, the cellular biocompatibility and stimulatory effects of calcium metaphosphate on osteoblastic differentiation of human bone marrow-derived stromal cells were investigated, showing that CMP does not exert a cytotoxic effect and can stimulate osteoblastic differentiation (Park et al., 2004).

Dental Applications

In the dental field, calcium metaphosphate has been used in various applications. The evaluation of calcium metaphosphate-coated implant fixtures compared to conventional resorbable blasted media (RBM) processed implant fixtures found that CMP-coated implants were not inferior to conventional RBM implants, indicating their potential for dental applications (Cho et al., 2013). Another study on filler systems based on calcium metaphosphates explored their potential as fillers for visible-light-activated dental composites, finding that these novel fillers could be useful in resin-based materials such as dental composites, cements, and adhesives (Antonucci, Fowler & Venz, 1991).

Safety And Hazards

Calcium metaphosphate poses minimal hazards. However, as with any chemical, proper handling and storage practices are essential. Avoid inhalation or ingestion, and follow safety guidelines.

Direcciones Futuras

Research on calcium metaphosphate continues to explore its applications beyond water treatment. Investigating modified compositions, optimizing solubility, and understanding its behavior in various environments are promising avenues for future studies.

Propiedades

InChI |

InChI=1S/Ca.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWRCJTIRLTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872573 | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless crystals or white powder | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Usually sparingly soluble in water. Soluble in acid medium | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Calcium metaphosphate | |

CAS RN |

13477-39-9, 53801-86-8, 123093-85-6 | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123093856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

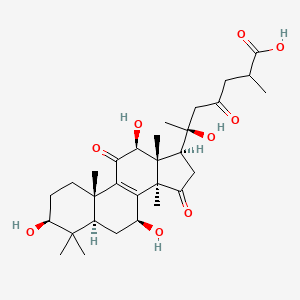

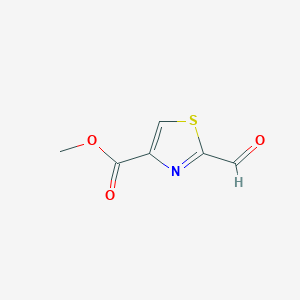

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)